molecular formula C19H24N6O4 B2819578 Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate CAS No. 1251684-77-1

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate

Cat. No.: B2819578
CAS No.: 1251684-77-1
M. Wt: 400.439
InChI Key: GECHPRMGBPJULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring, a piperazine ring, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .

Scientific Research Applications

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 4-[4-amino-5-[(4-methoxyphenyl)carbamoyl]pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O4/c1-3-29-19(27)25-10-8-24(9-11-25)18-21-12-15(16(20)23-18)17(26)22-13-4-6-14(28-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3,(H,22,26)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHPRMGBPJULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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